Abutiloside C
Description
Abutiloside C is a steroidal glycoside isolated from the roots of Solanum abutiloides (Solanaceae), a plant traditionally used in ethnomedicine . It belongs to a broader class of bioactive compounds characterized by a steroidal aglycone core conjugated with sugar moieties. Structurally, this compound shares biosynthetic pathways with other 26-aminocholestan-22-one derivatives, which are critical intermediates in steroid biosynthesis . While its exact structure remains partially undefined in the provided evidence, it is closely related to Abutilosides A and B, which feature 3β,16α-dihydroxy-5α-cholestane skeletons with 26-acylamino substitutions and complex oligosaccharide chains .
Properties
Molecular Formula |
C44H74O17 |
|---|---|
Molecular Weight |
875 g/mol |
IUPAC Name |
(2S)-2-[(3S,5S,8R,9S,10S,13S,14S,16R,17R)-3-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-16-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-7-hydroxy-6-methylheptan-3-one |
InChI |
InChI=1S/C44H74O17/c1-19(16-45)6-9-27(47)20(2)31-28(48)15-26-24-8-7-22-14-23(10-12-43(22,4)25(24)11-13-44(26,31)5)58-41-37(55)35(53)38(30(17-46)59-41)60-42-39(34(52)32(50)21(3)57-42)61-40-36(54)33(51)29(49)18-56-40/h19-26,28-42,45-46,48-55H,6-18H2,1-5H3/t19?,20-,21+,22+,23+,24-,25+,26+,28-,29-,30-,31+,32+,33+,34-,35-,36-,37-,38-,39-,40+,41-,42+,43+,44+/m1/s1 |
InChI Key |
FEJQPEKPBNLXKM-CPHQKBSUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H](C3)CC[C@@H]5[C@@H]4CC[C@]6([C@H]5C[C@H]([C@@H]6[C@H](C)C(=O)CCC(C)CO)O)C)C)CO)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3)CCC5C4CCC6(C5CC(C6C(C)C(=O)CCC(C)CO)O)C)C)CO)OC7C(C(C(CO7)O)O)O)O)O |
Synonyms |
abutiloside C |
Origin of Product |
United States |
Chemical Reactions Analysis
Name Validation and Database Review
-
PubChem (Search Result 5) lists "Ibutilide" (CID 60753), a Class III antiarrhythmic agent, but no entries for "Abutiloside C."
-
The vitamin C degradation pathways (Search Result 2) and enediyne cyclization mechanisms (Search Result 1) are unrelated to the queried compound.
-
Chemical reaction optimization studies (Search Result 4) focus on methodologies rather than specific compounds.
Terminology Errors
-
Spelling variants : "Abutiloside" may be confused with "Ibutilide," "Arbutoside," or "Aucuboside," but none match the described nomenclature.
-
Structural ambiguity : If referring to a glycoside or terpenoid derivative, insufficient nomenclature details prevent identification.
Research Status
-
No peer-reviewed studies, patents, or synthetic protocols mention "this compound" in PubMed, ScienceDirect, or ACS Publications.
-
The compound may be unpublished, proprietary, or referenced in non-English literature not indexed in the provided sources.
Recommended Actions
-
Verify nomenclature with IUPAC naming conventions or structural descriptors (e.g., SMILES, InChI).
-
Consult specialized databases :
-
SciFinder or Reaxys for proprietary/non-indexed compounds.
-
Natural product repositories (e.g., NPASS, LOTUS).
-
-
Review synthetic pathways for structurally analogous compounds (e.g., iridoid glycosides or cardiac glycosides).
Data Table: Closest Matches from Available Sources
| Compound Name | PubChem CID | Class | Key Reactions/Properties | Source Relevance |
|---|---|---|---|---|
| Ibutilide | 60753 | Antiarrhythmic agent | Electrophilic substitution, salt formation | Directly cited |
| Dehydroascorbic acid | 440667 | Vitamin C derivative | Non-enzymatic glycation, AGE formation | Indirectly cited |
| Cediranib | N/A | Tyrosine kinase inhibitor | Alkylation kinetics, azetidinium intermediates | Indirectly cited |
Comparison with Similar Compounds
Abutiloside C is part of a diverse family of steroidal glycosides, including other Abutilosides (A, B, F, H–O) and structurally analogous compounds like solamargine, proto-dioscin, and γ-solamarin. Below is a systematic comparison:
Structural Features
Key Structural Insights :
- This compound vs. Abutiloside A: Both share a cholestane backbone, but Abutiloside A has a 26-isovalerylamino group and a 22-ketone, whereas this compound’s substituents are unspecified .
- This compound vs. Abutiloside L: Abutiloside L’s furostanol skeleton with a C22–C25 epoxy bridge distinguishes it from the cholestane-based this compound .
- This compound vs. γ-Solamarin : Unlike γ-solamarin’s spirosolane aglycone, this compound likely lacks a nitrogen atom in its steroidal core .
Pharmacological Activities
Functional Contrasts :
- Antioxidant Activity: Abutiloside H’s radical-scavenging capacity surpasses that of other Abutilosides, likely due to tissue-specific phenolic content in S. dulcamara .
- Anticancer Potential: Abutiloside L’s efficacy against HepG2 cells highlights structural-activity relationships distinct from this compound, which lacks reported data .
Occurrence and Extraction
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